1,6-ジヒドロキシ-2-ナフトエ酸

説明

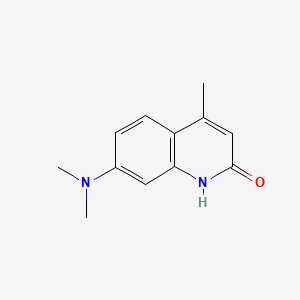

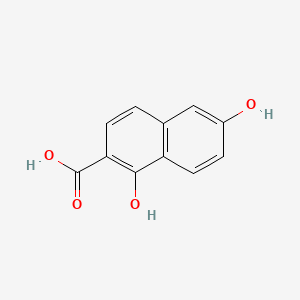

1,6-Dihydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O4 . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 1,6-Dihydroxy-2-naphthoic acid involves the oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively . The oxidation is catalyzed by CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris .Molecular Structure Analysis

The molecular structure of 1,6-Dihydroxy-2-naphthoic acid consists of a naphthalene core with hydroxy groups at the 1 and 6 positions and a carboxylic acid group at the 2 position .Physical and Chemical Properties Analysis

1,6-Dihydroxy-2-naphthoic acid is a white to yellow solid . It has a molecular weight of 204.18 .科学的研究の応用

生体触媒

1,6-ジヒドロキシ-2-ナフトエ酸: は、シトクロムP450酵素を含む生体触媒プロセスによって合成することができます。 Rhodopseudomonas palustris由来のCYP199A2などのこれらの酵素は、ヒドロキシナフトエ酸に対して酸化活性を示し、ジヒドロキシナフトエ酸の生成につながります 。 この生体触媒アプローチは、これらの反応の区域選択性と立体選択性の性質により、工業用化学物質および医薬品の合成にとって重要です。

プロバイオティクスの生産

プロバイオティクス分野では、1,6-ジヒドロキシ-2-ナフトエ酸は、細菌の呼吸鎖に不可欠なメナキノンの生合成経路における中間体として役割を果たします 。 その存在は、Propionibacterium freudenreichiiなどの有益な細菌の成長と生存に不可欠であり、Propionibacterium freudenreichiiは、食品中でプロバイオティクスおよびチーズ熟成スターターとして広く使用されています .

有機溶媒耐性

この化合物は、Escherichia coliの有機溶媒耐性を高めることが判明しており、これはさまざまな貴重な化学物質の生物生産に有益です 。 細菌の有機溶媒に対する回復力を高めると、より効率的で堅牢な工業用バイオプロセスにつながる可能性があります。

酵素阻害

1,6-ジヒドロキシ-2-ナフトエ酸: とその誘導体は、HIV-1インテグラーゼやpp60c-srcチロシンキナーゼなどの酵素に対して阻害活性を示しています 。 この用途は、HIVなどの病気に対する新しい治療薬の開発において特に関連しています。

光学材料

その化学構造により、1,6-ジヒドロキシ-2-ナフトエ酸は光学材料の製造に使用できます 。 その特性は、特定の光の吸収または発光特性を持つコンポーネントを作成するために利用できます。

染料工業

この化合物はさまざまな化学反応を起こすことができるため、染料合成における貴重な前駆体となります 。 染料業界におけるその用途は、繊維、インク、コーティング用の特定の特性を持つ新しい顔料に対する需要が高まっているため、重要です。

将来の方向性

作用機序

Target of Action

1,6-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA also interacts with the transcriptional activators MarA, SoxS, and Rob proteins that control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA increases the expression level of the AcrAB-TolC pump . It enhances the promoter activity of marA and soxS, which in turn increases the expression of the acrAB and tolC genes . .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . An alternative menaquinone biosynthetic pathway has been found in some microorganisms, where 5,8-dihydroxy-2-naphthoic acid (1,4-dihydroxy-6-naphthoic acid) is identified as an intermediate instead of 1,4-dihydroxy-2-naphthoic acid .

Pharmacokinetics

It is known that dhna can increase the organic solvent tolerance ofE. coli, suggesting that it may have good bioavailability in bacterial cells .

Result of Action

The addition of DHNA increases the organic solvent tolerance of E. coli . This is beneficial for the bioproduction of various valuable chemicals .

Action Environment

The action of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the efficacy of DHNA in increasing the organic solvent tolerance of E. coli

生化学分析

Biochemical Properties

1,6-Dihydroxy-2-naphthoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Cytochrome P450 CYP199A2, which catalyzes the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids . The nature of these interactions is primarily enzymatic, where 1,6-Dihydroxy-2-naphthoic acid serves as a substrate for the enzyme to carry out its function.

Cellular Effects

The effects of 1,6-Dihydroxy-2-naphthoic acid on various types of cells and cellular processes are diverse. For instance, it has been reported to stimulate the growth of bifidobacteria, thus improving conditions in the human intestine . It also influences cell function by participating in key metabolic pathways, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,6-Dihydroxy-2-naphthoic acid exerts its effects at the molecular level through various mechanisms. It is involved in the catalysis of biochemical reactions, such as the regioselective oxidation carried out by the enzyme Cytochrome P450 CYP199A2 . This involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

1,6-Dihydroxy-2-naphthoic acid is involved in key metabolic pathways. It is a significant intermediate in the biosynthesis of certain compounds

特性

IUPAC Name |

1,6-dihydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDGEVHBWRIBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)C(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068069 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38134-93-9 | |

| Record name | 1,6-Dihydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38134-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038134939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 1,6-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dihydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)

![9H-Thioxanthen-9-one, 4-(hydroxymethyl)-1-[[2-(1-piperidinyl)ethyl]amino]-](/img/structure/B1606465.png)